6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol
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Overview
Description
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound with the molecular formula C12H9N5O3S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a nitrophenyl group and a methylsulfanyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the reaction of 2-nitrobenzyl chloride with 6-mercaptopurine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the purine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 9-benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine
- Methyl (2-nitrophenyl)sulfane
Uniqueness
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific combination of functional groups and its purine-based structure
Properties
CAS No. |
646509-64-0 |
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Molecular Formula |
C12H9N5O3S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
6-[(2-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9N5O3S/c18-12-15-10-9(13-6-14-10)11(16-12)21-5-7-3-1-2-4-8(7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18) |
InChI Key |
NNGAUHSOFDHKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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